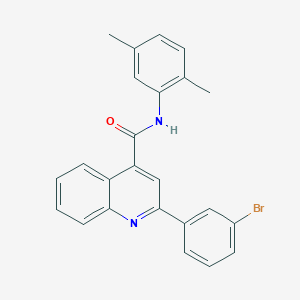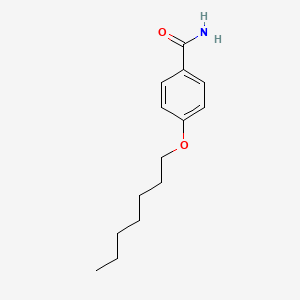![molecular formula C14H7ClF5NO B4879244 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide, also known as CTB or Compound 8, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which plays a critical role in many cancer types.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide exerts its anti-cancer effects by inhibiting the protein-protein interaction between STAT3 and JAK2. STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. JAK2 is an upstream activator of STAT3 that phosphorylates it, leading to its activation. By inhibiting this interaction, this compound prevents STAT3 activation and downstream signaling, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been shown to inhibit cancer cell growth and metastasis in vitro and in vivo, without affecting normal cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cancer cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide is its potency and specificity towards the STAT3-JAK2 interaction. It has been shown to have minimal off-target effects and is highly effective in inhibiting cancer cell growth and metastasis. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide research. One area of interest is the development of more potent and selective inhibitors of the STAT3-JAK2 interaction. In addition, the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy, is an area of active research. Another area of interest is the development of this compound as a therapeutic agent for other diseases, such as inflammatory and autoimmune diseases, which are also mediated by the STAT3 pathway. Overall, this compound has shown great promise as a potential therapeutic agent for cancer treatment and warrants further investigation.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various cancer types, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-8-5-4-7(14(18,19)20)6-11(8)21-13(22)12-9(16)2-1-3-10(12)17/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGVIYRKMYNXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)

![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)


![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)

![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)
![3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)